molecular formula C10H8ClIN2O2 B14806779 Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 886363-66-2

Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B14806779
CAS No.: 886363-66-2
M. Wt: 350.54 g/mol
InChI Key: INGTWJOUDFQGOD-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .

Preparation Methods

Chemical Reactions Analysis

Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

886363-66-2

Molecular Formula

C10H8ClIN2O2

Molecular Weight

350.54 g/mol

IUPAC Name

ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3

InChI Key

INGTWJOUDFQGOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)I

Origin of Product

United States

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